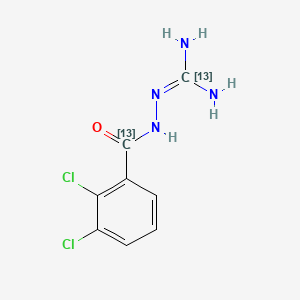

2,3-Dichlorobenzamidyl Guanidine-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dichloro-N-(diamino(113C)methylideneamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4O/c9-5-3-1-2-4(6(5)10)7(15)13-14-8(11)12/h1-3H,(H,13,15)(H4,11,12,14)/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPDTPYRBILFCT-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[13C](=O)NN=[13C](N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661910 | |

| Record name | N''-[2,3-Dichlorobenzene-1-(oxo)(~13~C)methyl](~13~C)carbonohydrazonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185047-08-8 | |

| Record name | N''-[2,3-Dichlorobenzene-1-(oxo)(~13~C)methyl](~13~C)carbonohydrazonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2,3-Dichlorobenzamidyl Guanidine-13C2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific chemical properties, experimental protocols, and biological activities of 2,3-Dichlorobenzamidyl Guanidine-13C2 and its unlabeled counterpart, 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, is extremely limited. This guide provides the available data for the specified compound and supplements it with information on structurally related compounds to offer a representative understanding of this chemical class. All information pertaining to analogous compounds is clearly marked as such.

Core Chemical Properties

This compound is the isotopically labeled form of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, containing two Carbon-13 atoms. Such labeled compounds are primarily used as tracers in metabolic studies or as internal standards for quantitative analysis by mass spectrometry. The core chemical properties are based on its unlabeled form.

Table 1: Chemical and Physical Properties of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂N₄O | Pharmaffiliates |

| Molecular Weight | 247.08 g/mol | Pharmaffiliates |

| CAS Number | 887354-37-2 | Pharmaffiliates |

| Synonyms | 2,3-Dichlorobenzoic acid 2-(aminoiminomethyl)hydrazide | Pharmaffiliates |

Note on the Labeled Compound: The molecular weight of this compound will be slightly higher than the unlabeled compound due to the two ¹³C atoms.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide is not available in the reviewed literature. However, a general and plausible synthetic route can be proposed based on the synthesis of structurally similar benzoylhydrazine-carboxamide derivatives. A common method involves the reaction of a benzohydrazide (B10538) with a source of the guanidine (B92328) group.

Proposed General Synthesis Workflow

The synthesis would likely proceed in two main steps:

-

Formation of 2,3-dichlorobenzohydrazide (B1334444) from 2,3-dichlorobenzoic acid or its corresponding acyl chloride.

-

Reaction of the resulting hydrazide with a guanylating agent to form the final product.

Representative Experimental Protocol for a Structurally Similar Compound

The following is a representative protocol adapted from the synthesis of N-alkyl-2-benzoylhydrazine-1-carboxamides and should be considered a general guideline. This is not a validated protocol for the synthesis of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide.

Materials:

-

2,3-Dichlorobenzohydrazide

-

S-Methylisothiourea sulfate (B86663) (or other suitable guanylating agent)

-

A suitable base (e.g., triethylamine (B128534) or sodium hydroxide)

-

A suitable solvent (e.g., ethanol (B145695) or dimethylformamide)

Procedure:

-

Dissolve 2,3-dichlorobenzohydrazide in the chosen solvent.

-

Add the guanylating agent and the base to the reaction mixture.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent may be removed under reduced pressure, and the residue purified.

-

Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

-

The final product should be characterized by analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or the mechanism of action of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide. Therefore, no signaling pathway diagrams can be provided.

However, studies on other substituted benzoylhydrazine derivatives suggest a range of potential biological activities for this class of compounds. It is crucial to note that the specific activity is highly dependent on the substitution pattern of the molecule.

Potential Biological Activities of Structurally Related Compounds

-

Anticancer Activity: Certain benzoyl hydrazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The hydrazone moiety is a common feature in compounds with antibacterial and antifungal properties.[1]

-

Enzyme Inhibition: A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated that these compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3]

Table 2: Representative Biological Activity of Structurally Related Benzoylhydrazine-Carboxamides

| Compound Class | Biological Activity | Experimental Method | Reference |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl] hydrazine-1-carboxamides | Acetylcholinesterase and Butyrylcholinesterase Inhibition | Ellman's spectrophotometric method | [2][3] |

| Various Benzoyl Hydrazide Derivatives | Antimicrobial and Antioxidant Activities | Minimum inhibitory concentration (MIC) method |

Representative Experimental Protocol for Enzyme Inhibition Assay (Ellman's Method)

This protocol is provided as an example of how the biological activity of such a compound might be assessed and is based on the evaluation of cholinesterase inhibitors.[2][3]

Objective: To determine the in vitro inhibitory activity of a test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

-

Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) and butyrylthiocholine (B1199683) iodide (BTCI) as substrates

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare solutions of the enzymes, substrates, and DTNB in the phosphate buffer.

-

In a 96-well plate, add the enzyme solution, DTNB solution, buffer, and the test compound at various concentrations.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the corresponding substrate (ATCI for AChE, BTCI for BChE).

-

Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine (B1204863) with DTNB at a wavelength of 412 nm over time.

-

The rate of reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound and its unlabeled form, 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, are compounds for which there is a significant lack of detailed, publicly available scientific data. While basic chemical identifiers are known, their synthesis, experimental characterization, and biological activities have not been reported in the literature. By examining structurally related compounds, we can propose potential synthetic routes and hypothesize about possible biological activities, such as enzyme inhibition or antimicrobial effects. However, any such properties would need to be confirmed through empirical testing. This guide serves to consolidate the available information and provide a framework for future research on this specific molecule.

References

An In-depth Technical Guide to the Synthesis of 13C-Labeled 2,3-Dichlorobenzamidyl Guanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 13C-labeled 2,3-Dichlorobenzamidyl Guanidine (B92328), a molecule of interest for targeted drug development and mechanistic studies. Due to the limited availability of direct synthetic procedures in the current literature, this document outlines a robust and feasible multi-step synthesis based on established chemical principles and reactions of analogous compounds. The guide includes detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflow and a hypothetical biological signaling pathway.

Introduction

2,3-Dichlorobenzamidyl Guanidine, also known as 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, is a compound of interest in medicinal chemistry due to the presence of the guanidinium (B1211019) group, a common pharmacophore in various biologically active molecules. The incorporation of a stable isotope, such as Carbon-13 (13C), into this molecule allows for its use in a variety of advanced research applications, including:

-

Metabolic Studies: Tracing the metabolic fate of the compound in vitro and in vivo.

-

Mechanism of Action Studies: Elucidating the molecular targets and interactions through techniques like NMR spectroscopy.

-

Pharmacokinetic Analysis: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate with high precision using mass spectrometry.

This guide proposes a synthetic route for 2,3-Dichlorobenzamidyl Guanidine with two 13C labels, one in the benzoyl carbonyl group and one in the guanidino group, to maximize its utility in such studies.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process starting from commercially available 2,3-dichloroiodobenzene and utilizing 13C-labeled carbon dioxide and a 13C-labeled guanidinylating agent.

Caption: Proposed synthetic workflow for 13C-labeled 2,3-Dichlorobenzamidyl Guanidine.

Experimental Protocols

This step involves the formation of a Grignard reagent from 2,3-dichloroiodobenzene, followed by carboxylation with 13C-labeled carbon dioxide.

Materials:

-

2,3-Dichloroiodobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

13C-Carbon dioxide (gas)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Add anhydrous THF to the flask.

-

Slowly add a solution of 2,3-dichloroiodobenzene in anhydrous THF to the magnesium suspension. The reaction is initiated with gentle heating.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.

-

Bubble 13C-labeled carbon dioxide gas through the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization.

This step involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with hydrazine.

Materials:

-

[1-13C]-2,3-Dichlorobenzoic acid

-

Thionyl chloride (SOCl2)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrazine hydrate

-

Ice-cold water

Procedure:

-

Reflux a solution of [1-13C]-2,3-Dichlorobenzoic acid in thionyl chloride for 2 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude [1-13C]-2,3-Dichlorobenzoyl chloride.

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, prepare a solution of hydrazine hydrate and triethylamine in DCM.

-

Slowly add the hydrazine solution to the acid chloride solution at 0 °C with vigorous stirring.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain [1-13C]-2,3-Dichlorobenzohydrazide.

This final step is the guanidinylation of the synthesized hydrazide using a 13C-labeled guanidinylating agent.

Materials:

-

[1-13C]-2,3-Dichlorobenzohydrazide

-

13C-S-Methylisothiourea sulfate or 13C-1H-Pyrazole-1-carboxamidine hydrochloride

-

Anhydrous ethanol

-

Sodium ethoxide

Procedure:

-

Dissolve [1-13C]-2,3-Dichlorobenzohydrazide in anhydrous ethanol.

-

Add a stoichiometric amount of sodium ethoxide to the solution.

-

Add the 13C-labeled guanidinylating agent (e.g., 13C-S-Methylisothiourea sulfate) to the reaction mixture.

-

Reflux the mixture for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 13C-labeled 2,3-Dichlorobenzamidyl Guanidine.

Data Presentation

The following table summarizes the expected and typical quantitative data for the synthesis.

| Step | Reactant | Product | 13C Precursor | Typical Yield (%) | Purity (HPLC) | Expected M+1 (m/z) |

| 1 | 2,3-Dichloroiodobenzene | [1-13C]-2,3-Dichlorobenzoic acid | 13CO2 | 70-80 | >95% | 192.9 |

| 2 | [1-13C]-2,3-Dichlorobenzoic acid | [1-13C]-2,3-Dichlorobenzohydrazide | - | 85-95 | >98% | 206.0 |

| 3 | [1-13C]-2,3-Dichlorobenzohydrazide | [Carbonyl-13C, Guanidino-13C]-2,3-Dichlorobenzamidyl Guanidine | 13C-Guanidinylating Agent | 50-70 | >99% | 249.0 |

Potential Biological Activity and Signaling Pathway

A hypothetical signaling pathway where this compound might act as an inhibitor of a protein kinase is depicted below.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis of 13C-labeled 2,3-Dichlorobenzamidyl Guanidine. The outlined protocols are based on well-established synthetic methodologies and are designed to be adaptable for research laboratory settings. The successful synthesis of this labeled compound will provide a valuable tool for researchers in drug discovery and development, enabling detailed investigations into its mechanism of action and metabolic fate. Further biological evaluation is warranted to elucidate the specific therapeutic potential of this compound.

Unraveling the Enigma: The Mechanism of Action of 2,3-Dichlorobenzamidyl Guanidine-13C2

A comprehensive review of the available scientific literature reveals a significant gap in our understanding of the precise mechanism of action for 2,3-Dichlorobenzamidyl Guanidine-13C2 and its unlabeled counterpart, 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide. To date, no specific pharmacological or experimental studies detailing its biological activity, signaling pathways, or molecular targets have been publicly documented.

This technical guide addresses this informational void by exploring the established mechanisms of structurally analogous compounds, namely guanabenz (B1672423) and guanfacine (B1203898). These molecules, which share the core guanidine (B92328) functional group, are well-characterized as centrally acting alpha-2 adrenergic agonists. While this analysis provides a strong hypothetical framework for the action of this compound, it is crucial to underscore that this is a postulation based on structural similarity and awaits empirical validation.

The Alpha-2 Adrenergic Agonist Hypothesis: A Look at Guanabenz and Guanfacine

Guanabenz and guanfacine exert their primary effects by stimulating alpha-2 adrenergic receptors in the brainstem.[1][2][3] This stimulation leads to a reduction in sympathetic outflow from the central nervous system to the periphery.[1][2][3] The downstream consequences of this central action are a decrease in peripheral vascular resistance, a slowing of the heart rate, and a subsequent reduction in blood pressure.[1][2][4]

In the context of Attention Deficit Hyperactivity Disorder (ADHD), for which guanfacine is an approved treatment, the mechanism is thought to involve the stimulation of postsynaptic alpha-2A adrenergic receptors in the prefrontal cortex.[5][6][7] This action is believed to enhance the signaling of pyramidal neurons, thereby improving working memory and attention.[5][6] Specifically, stimulation of these receptors inhibits the production of cyclic AMP (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which strengthens the effective signaling of the prefrontal cortex.[5][6]

Signaling Pathway of Guanfacine in the Prefrontal Cortex

The following diagram illustrates the proposed signaling cascade initiated by guanfacine at the postsynaptic alpha-2A adrenergic receptor in the prefrontal cortex.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Guanabenz : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]

- 5. [PDF] Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd). | Semantic Scholar [semanticscholar.org]

- 6. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guanfacine - Wikipedia [en.wikipedia.org]

The Biological Activity of Dichlorobenzamidyl Guanidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activity of "dichlorobenzamidyl guanidine" compounds is limited in publicly available scientific literature. This guide provides an in-depth overview of the biological activities of structurally related compounds, namely benzoylguanidines and guanidine (B92328) derivatives containing dichlorophenyl moieties. The presented data and methodologies are drawn from studies on these related compounds and are intended to provide a foundational understanding for researchers in the field.

Introduction: The Therapeutic Potential of Guanidine-Containing Compounds

The guanidine group, with its unique physicochemical properties, is a key pharmacophore in a wide array of biologically active molecules. Guanidine derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities.[1][2][3][4] The positively charged guanidinium (B1211019) ion can engage in crucial interactions with biological targets such as DNA and proteins, making it a valuable scaffold in drug design.[5] This guide focuses on the biological activities of benzoylguanidines and related chlorophenyl-containing guanidine compounds, exploring their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Anticancer Activity of Benzoylguanidine and Chlorophenyl Guanidine Derivatives

Several studies have highlighted the potential of guanidine derivatives as anticancer agents.[3] A primary mechanism of action for their cytotoxic effects involves interaction with DNA.[5]

Mechanism of Action: DNA Minor Groove Binding

Many guanidinium compounds, being cationic, can interact with the negatively charged phosphate (B84403) backbone of DNA, often binding within the minor groove.[5] This interaction can disrupt essential cellular processes like DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

A series of novel cyclopropyl-linked guanidine derivatives were synthesized and their DNA-binding potential was investigated.[5] Spectroscopic analysis indicated that these compounds interact with salmon sperm DNA (SS-DNA), likely through minor groove binding.[5]

Quantitative Data: DNA Binding Affinity

The DNA binding affinity of these compounds was quantified by determining the binding constant (Kb). The results for a selection of these compounds are summarized in the table below.

| Compound ID | Substituents | Binding Constant (Kb) (M-1) at 298 K | Reference |

| 7i | 4-Me, 4-Br | 3.49 × 105 ± 0.04 | [5][6] |

| Cabozantinib (Reference) | - | 5.79 × 105 | [5][6] |

Table 1: DNA Binding Constants of Novel Guanidine Derivatives[5][6]

The negative Gibbs free energy change (ΔG) for compound 7i was calculated to be -31.61 kJ mol-1, confirming the spontaneity of the binding interaction.[6] Molecular docking studies further supported these findings, showing favorable interactions within the DNA minor groove.[6]

Experimental Protocol: DNA Binding Studies using UV-Visible Spectroscopy

The interaction of guanidine derivatives with DNA can be effectively studied using UV-Visible spectroscopy.

Objective: To determine the binding affinity (binding constant, Kb) of a guanidine compound to DNA.

Materials:

-

Guanidine derivative of interest

-

Salmon Sperm DNA (SS-DNA)

-

Tris-HCl buffer (pH 7.4)

-

Quartz cuvettes

-

UV-Visible spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the guanidine compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of SS-DNA in Tris-HCl buffer. The concentration of DNA is typically determined by measuring the absorbance at 260 nm.

-

Prepare a working solution of the guanidine compound at a fixed concentration (e.g., 50 μM) in Tris-HCl buffer.

-

-

Spectroscopic Titration:

-

Record the UV-Visible absorption spectrum of the guanidine compound solution in the absence of DNA.

-

Incrementally add small aliquots of the SS-DNA stock solution to the cuvette containing the guanidine compound.

-

After each addition, mix the solution thoroughly and allow it to equilibrate.

-

Record the UV-Visible absorption spectrum after each addition of DNA.

-

-

Data Analysis:

-

Monitor the changes in the absorption spectrum of the compound upon addition of DNA. Hypochromic shifts (a decrease in absorbance) are often indicative of DNA binding.

-

The binding constant (Kb) can be calculated by fitting the spectral data to the Wolfe-Shimer equation or by using other appropriate binding models.

-

Signaling Pathway: Guanidine-Induced Apoptosis via DNA Damage

The binding of dichlorobenzamidyl guanidine analogs to the DNA minor groove can lead to a cascade of events culminating in apoptosis. This pathway is initiated by the physical obstruction of DNA, which stalls replication forks and transcription machinery. This, in turn, activates DNA damage response (DDR) pathways, leading to cell cycle arrest and, ultimately, programmed cell death.

Caption: DNA damage response pathway initiated by guanidine compound binding.

Antimicrobial Activity of Guanidine Derivatives

Guanidine-based compounds have demonstrated broad-spectrum activity against a range of microbial pathogens.[7] Their cationic nature plays a crucial role in their primary mechanism of action, which involves the disruption of the microbial cell membrane.[7]

Mechanism of Action: Microbial Membrane Disruption

The positively charged guanidinium headgroup of these compounds interacts electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids. This interaction disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately cell death. Modified guanidine-based polymers have been shown to cause membrane damage and leakage of intracellular components in E. coli.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of guanidine derivatives is commonly quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| Guanidine-based polymers | E. coli | Varies with monomer ratio | [8] |

| Novel Guanidine Analogs | E. faecalis | 25 | [9] |

| S. aureus | 100 | [9] | |

| MRSA | 200 | [9] |

Table 2: Antimicrobial Activity of Guanidine Derivatives[8][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is typically determined using a broth microdilution method.

Objective: To determine the lowest concentration of a guanidine compound that inhibits the growth of a specific microorganism.

Materials:

-

Guanidine compound of interest

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

-

Incubator

-

Plate reader (optional)

Procedure:

-

Compound Preparation: Prepare a stock solution of the guanidine compound and perform serial two-fold dilutions in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C) for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The results can be read visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental Workflow: Antimicrobial Susceptibility Testing

The general workflow for assessing the antimicrobial activity of novel guanidine compounds involves a series of steps from compound synthesis to the determination of its inhibitory and bactericidal concentrations.

Caption: Workflow for antimicrobial susceptibility testing of guanidine compounds.

Conclusion and Future Directions

While specific data on dichlorobenzamidyl guanidine compounds remains scarce, the broader classes of benzoylguanidines and chlorophenyl-containing guanidine derivatives show significant promise as therapeutic agents, particularly in the fields of oncology and infectious diseases. Their ability to interact with fundamental biological structures like DNA and cell membranes provides a strong basis for their observed activities.

Future research should focus on the synthesis and biological evaluation of a wider range of dichlorobenzamidyl guanidine analogs to establish clear structure-activity relationships. Elucidating the precise molecular interactions with their biological targets will be crucial for the rational design of more potent and selective drug candidates. Further in vivo studies are also necessary to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and toxicological profiles. The methodologies and data presented in this guide provide a solid foundation for these future investigations.

References

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of guanidine compounds, 2008 - 2012 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of modified guanidine-based polymers and their antimicrobial activities revealed by AFM and CLSM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Use of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ as a Novel Metabolic Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux through various enzymatic reactions. This technical guide introduces the potential application of a novel agent, 2,3-Dichlorobenzamidyl Guanidine-¹³C₂, as a metabolic tracer. While direct experimental data for this specific molecule is nascent, this document synthesizes information on the known metabolism of guanidinium (B1211019) compounds and established methodologies for metabolic flux analysis to provide a foundational framework for its use. We present hypothetical metabolic pathways, detailed experimental protocols for both in vitro and in vivo studies, and anticipated data outcomes. This guide is intended to serve as a comprehensive resource for researchers interested in exploring the utility of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ in elucidating metabolic phenotypes in health and disease.

Introduction to Guanidinium Compounds in Metabolism

Guanidinium compounds are a class of organic molecules characterized by a central carbon atom bonded to three nitrogen atoms. This functional group is present in key biological molecules such as arginine and creatine, and its derivatives are explored for various therapeutic applications.[1][2][3] In biological systems, guanidinium groups can participate in numerous reactions, including transamidination and hydrolysis, and are often linked to the urea (B33335) cycle and nitric oxide synthesis.[1][4] The metabolism of guanidino compounds can be altered in pathological states, such as uremia, making them interesting targets for metabolic investigation.[4]

2,3-Dichlorobenzamidyl Guanidine (B92328) is a synthetic derivative whose metabolic fate is not yet fully characterized. The introduction of two ¹³C stable isotopes into its guanidinium group allows for its downstream metabolites to be traced and quantified using mass spectrometry, providing a dynamic view of its metabolic processing.

Hypothetical Metabolic Fate of 2,3-Dichlorobenzamidyl Guanidine

Based on the known metabolism of other guanidino compounds, a plausible metabolic pathway for 2,3-Dichlorobenzamidyl Guanidine involves its hydrolysis to form 2,3-dichlorobenzamide (B1301048) and urea. The ¹³C₂-labeled guanidinium head group would consequently yield ¹³C₂-labeled urea. This allows for the tracing of the labeled carbon atoms as they are incorporated into the urea cycle and potentially other downstream pathways.

Caption: Hypothetical metabolic pathway of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.

Synthesis of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂

The synthesis of the ¹³C₂-labeled compound can be approached through a multi-step process, starting with ¹³C-labeled precursors. A potential synthetic route is outlined below. This proposed synthesis is based on common organic chemistry reactions for the formation of guanidinium compounds.

Caption: Proposed synthetic route for 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.

Experimental Protocols

In Vitro Metabolic Tracing in Cell Culture

This protocol describes the use of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ to trace metabolism in cultured cells.

Materials:

-

Cultured cells (e.g., HepG2, HEK293)

-

Complete cell culture medium

-

2,3-Dichlorobenzamidyl Guanidine-¹³C₂ (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) (ice-cold)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

-

Tracer Incubation: Replace the culture medium with fresh medium containing a final concentration of 100 µM 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells and the culture medium.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS Analysis: Analyze the extracted metabolites and the culture medium samples by LC-MS to identify and quantify ¹³C-labeled metabolites.

Caption: Workflow for in vitro metabolic tracing experiments.

In Vivo Metabolic Tracing in Animal Models

This protocol outlines the use of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ in a mouse model.

Materials:

-

Mice (e.g., C57BL/6)

-

2,3-Dichlorobenzamidyl Guanidine-¹³C₂ (sterile solution for injection)

-

Metabolic cages

-

Blood collection supplies

-

Tissue harvesting tools

-

LC-MS system

Procedure:

-

Acclimatization: Acclimate mice to metabolic cages for 48 hours before the experiment.

-

Tracer Administration: Administer 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ via intraperitoneal (IP) injection at a dose of 10 mg/kg.

-

Sample Collection:

-

Urine: Collect urine at regular intervals (e.g., every 4 hours for 24 hours).

-

Blood: Collect blood samples via tail vein bleeding at baseline and several time points post-injection (e.g., 1, 4, 8, 24 hours).

-

Tissues: At the end of the experiment, euthanize the mice and harvest tissues of interest (e.g., liver, kidney, muscle).

-

-

Sample Processing:

-

Process blood to obtain plasma.

-

Homogenize tissue samples and perform metabolite extraction as described in the in vitro protocol.

-

-

LC-MS Analysis: Analyze urine, plasma, and tissue extracts by LC-MS to determine the distribution and abundance of ¹³C-labeled metabolites.

Data Presentation and Interpretation

The quantitative data obtained from LC-MS analysis can be presented in tables to facilitate comparison across different experimental conditions and time points.

Table 1: Hypothetical Quantification of ¹³C₂-Urea in HepG2 Cell Culture

| Time (hours) | Intracellular ¹³C₂-Urea (nmol/10⁶ cells) | Extracellular ¹³C₂-Urea (µM) |

| 0 | 0.0 | 0.0 |

| 1 | 2.5 ± 0.3 | 5.1 ± 0.6 |

| 4 | 8.9 ± 1.1 | 18.2 ± 2.3 |

| 8 | 15.3 ± 1.9 | 32.7 ± 4.1 |

| 24 | 22.1 ± 2.8 | 55.4 ± 6.9 |

Table 2: Hypothetical Biodistribution of ¹³C-Labeled Metabolites in Mice 4 Hours Post-Injection

| Tissue | ¹³C₂-Urea (nmol/g tissue) | Unmetabolized Tracer (pmol/g tissue) |

| Liver | 150.2 ± 18.5 | 85.6 ± 10.1 |

| Kidney | 210.5 ± 25.8 | 120.3 ± 14.7 |

| Muscle | 45.8 ± 5.6 | 22.1 ± 2.9 |

| Plasma (nmol/mL) | 85.3 ± 9.7 | 45.2 ± 5.3 |

Potential Mechanisms of Action and Further Research

Guanidinium compounds have been shown to interact with various cellular components, including ion channels and transporters.[5][6][7] For instance, some guanidine derivatives can inhibit voltage-gated potassium channels or interact with the Na⁺/H⁺ exchange system.[5][6] The 2,3-dichlorobenzamidyl moiety may confer specific binding properties, and future research should investigate the interaction of this tracer with cellular proteins to understand its full biological context.

References

- 1. Metabolic Origin, Role and Fate of the Denaturant Guanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Studies on the metabolism of guanidine compounds in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic relationship between urea and guanidino compounds as studied by automated fluorimetry of guanidino compounds in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of guanidinium and guanidinium derivatives with the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Structural Elucidation of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific experimental data for the synthesis and structural elucidation of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ is not publicly available. This guide, therefore, presents a detailed, hypothetical framework based on established principles of organic chemistry and analytical techniques commonly applied to guanidine-containing compounds. The experimental protocols and data are illustrative and intended to serve as a methodological template for the actual analysis of this molecule.

Introduction

2,3-Dichlorobenzamidyl Guanidine-¹³C₂ is the isotopically labeled form of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide[1]. The incorporation of two ¹³C atoms into the guanidine (B92328) moiety provides a powerful tool for mechanistic studies, metabolic tracking, and quantitative analysis by mass spectrometry or ¹³C NMR spectroscopy. This document outlines the essential steps for its synthesis and comprehensive structural characterization.

Proposed Synthesis Pathway

The synthesis of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ can be envisioned as a multi-step process, beginning with the preparation of a ¹³C-labeled guanidinylating agent, followed by its reaction with 2,3-dichlorobenzohydrazide.

Experimental Protocol: Synthesis of 2,3-Dichlorobenzohydrazide

-

Esterification of 2,3-Dichlorobenzoic Acid: 2,3-Dichlorobenzoic acid is refluxed with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to yield methyl 2,3-dichlorobenzoate.

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux to produce 2,3-dichlorobenzohydrazide.

Experimental Protocol: Synthesis of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂

-

Preparation of ¹³C₂-labeled S-methylisothiourea: A ¹³C-labeled cyanamide (B42294) is reacted with methanethiol (B179389) to form ¹³C-labeled S-methylisothiourea. For the target molecule, a doubly labeled guanidine precursor would be required.

-

Guanidinylation: 2,3-Dichlorobenzohydrazide is reacted with the ¹³C₂-labeled guanidinylating agent (e.g., ¹³C₂-pyrazole-1-carboxamidine hydrochloride) in a polar aprotic solvent such as DMF, with a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature until completion, monitored by TLC.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.

dot code block:

Caption: Proposed synthetic route for 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the carbon and proton framework. For this ¹³C-labeled compound, ¹³C NMR will be particularly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are performed.

Expected Spectroscopic Data:

| Technique | Expected Chemical Shifts (δ) and Couplings (J) |

| ¹H NMR | Aromatic protons of the dichlorophenyl ring (multiplets, ~7.2-7.8 ppm). Amide and guanidine NH protons (broad singlets, variable chemical shifts depending on solvent and concentration). |

| ¹³C NMR | Aromatic carbons (~125-140 ppm). Carbonyl carbon (~165 ppm). ¹³C-labeled guanidine carbon (distinctive signal with potential ¹³C-¹³C coupling if adjacent, expected around 157 ppm). |

| HSQC | Correlations between aromatic protons and their directly attached carbons. |

| HMBC | Key correlations: aromatic protons to the carbonyl carbon; NH protons to the guanidine and carbonyl carbons. |

dot code block:

References

Physicochemical Characteristics of 13C Labeled Guanidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical characteristics of guanidines labeled with the stable isotope carbon-13 (¹³C). Understanding these properties is crucial for researchers in drug development and various scientific fields who utilize ¹³C labeled compounds for mechanistic studies, metabolic tracing, and as internal standards in quantitative analyses. This document details key parameters such as pKa, lipophilicity (logP), solubility, and stability, alongside experimental protocols for their determination.

Core Physicochemical Properties of Guanidines

The guanidinium (B1211019) group, with its positive charge at physiological pH, is a key pharmacophore in numerous biologically active molecules.[1][2][3] The introduction of a ¹³C isotope into the guanidine (B92328) scaffold is a common strategy in drug discovery and development to trace molecular pathways without significantly altering the compound's chemical behavior.[4] While isotopic labeling does result in a slight mass increase, the physicochemical properties of ¹³C labeled guanidines are generally considered to be nearly identical to their unlabeled counterparts.[5][6]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters for guanidine and its hydrochloride salt. These values serve as a reliable reference for their ¹³C labeled analogues.

| Parameter | Guanidine (Unlabeled) | Guanidine Hydrochloride (Unlabeled) | Note |

| pKa | 12.5 - 13.6 | Not applicable | The high pKa indicates that guanidine exists predominantly as the protonated guanidinium ion at physiological pH. |

| logP | -1.3 | Not applicable | The negative logP value highlights the hydrophilic nature of the neutral guanidine base. |

| Aqueous Solubility | 1840 mg/L (at 20 °C) | Approx. 6 M at room temperature; 8 M with heating to 35°C | Guanidine and its salts are highly soluble in polar solvents. |

| Stability | Absorbs CO₂ from the air | Stable under normal conditions | Guanidine base is hygroscopic and reactive with atmospheric carbon dioxide. The hydrochloride salt is more stable for storage and handling. |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug development. The following sections detail standardized experimental protocols for measuring pKa, logP, and solubility of guanidines.

Determination of pKa

The pKa of a compound is a critical determinant of its ionization state at a given pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. For a strong base like guanidine, potentiometric titration is a suitable method.

Protocol: Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh and dissolve the 13C labeled guanidine derivative in a known volume of deionized water to a final concentration of approximately 10-50 mM.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the analyte solution in a thermostated vessel (e.g., at 25 °C) and immerse the calibrated pH electrode and a burette tip containing a standardized strong acid titrant (e.g., 0.1 M HCl).

-

Titration: Add the titrant in small, precise increments while continuously monitoring and recording the pH of the solution.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation at the half-equivalence point of the titration curve.

Determination of Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a lipid and an aqueous phase, typically n-octanol and water. It is a key indicator of a drug's ability to cross biological membranes. The shake-flask method is the gold standard for logP determination.[7][8]

Protocol: Shake-Flask Method for logD at a Specific pH

-

Preparation of Phases: Prepare a phosphate (B84403) buffer solution at the desired physiological pH (e.g., 7.4). Saturate the n-octanol with this buffer and, conversely, saturate the buffer with n-octanol by vigorous mixing of the two phases followed by separation.

-

Sample Preparation: Prepare a stock solution of the 13C labeled guanidine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[8]

-

Partitioning: In a vial, combine a known volume of the n-octanol-saturated buffer and buffer-saturated n-octanol. Add a small aliquot of the stock solution of the test compound.

-

Equilibration: Seal the vial and shake it for a sufficient period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the 13C labeled guanidine using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[9]

-

Calculation: The distribution coefficient (logD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. For a basic compound like guanidine, the logP of the neutral species can be calculated from the logD and the pKa.

Alternatively, HPLC-based methods can be employed for a higher throughput estimation of logP by correlating the retention time of the analyte with those of reference compounds with known logP values.[10][11][12][13]

Determination of Aqueous Solubility

Solubility is a critical factor for drug absorption and formulation. The equilibrium solubility of a compound in aqueous media across a range of pH values is a key parameter.

Protocol: Equilibrium Solubility Measurement

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Addition: Add an excess amount of the solid 13C labeled guanidine to vials containing each buffer.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Separate the solid from the saturated solution by centrifugation or filtration.

-

Quantification: Dilute the clear supernatant and determine the concentration of the dissolved guanidine derivative using a validated analytical method (e.g., HPLC-UV/MS).

-

Data Reporting: The solubility is reported in units such as mg/mL or molarity at each pH.

Signaling Pathways and Experimental Workflows

The guanidinium group is a common motif in molecules that interact with various biological targets, including receptors and enzymes.[14][15][16][17][18] For instance, the arginine residue, with its guanidinium side chain, is crucial for the binding of Arginine-Vasopressin (AVP) to its receptors, initiating downstream signaling cascades.[1][19][20][21][22]

Arginine-Vasopressin (AVP) V1 Receptor Signaling Pathway

Caption: AVP V1 Receptor Signaling Pathway.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a newly synthesized ¹³C labeled guanidine derivative.

Caption: Physicochemical Characterization Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. agilent.com [agilent.com]

- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 14. Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Arginine Vasopressin, Synaptic Plasticity, and Brain Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. imrpress.com [imrpress.com]

Potential Research Applications of 2,3-Dichlorobenzamidyl Guanidine: A Technical Guide

Disclaimer: Publicly available research specifically detailing the applications of 2,3-Dichlorobenzamidyl Guanidine (B92328) is limited. This guide, therefore, extrapolates potential research applications based on the well-documented biological activities of the broader class of guanidine derivatives. The experimental data and pathways presented are illustrative and derived from studies on related guanidine compounds.

Introduction

The guanidine moiety, characterized by a central carbon atom bonded to three nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Compounds containing this functional group exhibit a wide range of biological activities due to their ability to form strong hydrogen bonds and interact with various biological targets.[2][3] Guanidine derivatives have been investigated for their therapeutic potential in numerous areas, including oncology, infectious diseases, and neurology.[1][4][5] This technical guide explores the potential research applications of 2,3-Dichlorobenzamidyl Guanidine, a specific derivative, by examining the established roles of analogous compounds.

Potential as an Anticancer Agent

Guanidine derivatives have shown significant promise as anticancer agents, with some currently used in clinical settings.[1][3] Their mechanisms of action are diverse, often involving interaction with DNA, induction of apoptosis, and inhibition of key cellular proteins.[1][2]

Proposed Mechanism of Action: DNA Intercalation and Apoptosis Induction

Many guanidine-containing compounds exert their cytotoxic effects by binding to the minor groove of DNA, which can disrupt DNA replication and transcription in rapidly proliferating cancer cells.[2] This interaction can trigger downstream signaling pathways leading to programmed cell death (apoptosis).

Illustrative Quantitative Data: In Vitro Cytotoxicity of Guanidine Derivatives

The following table summarizes the cytotoxic activity of representative guanidine compounds against various cancer cell lines, providing a benchmark for potential studies on 2,3-Dichlorobenzamidyl Guanidine.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bicyclic Guanidine Alkaloids | Human Colon Carcinoma (HCT-116) | 2.5 | Fusetani et al. |

| Synthetic Phenylguanidine | Human Breast Adenocarcinoma (MCF-7) | 5.1 | Tavares et al.[1] |

| Arginine-rich Peptidomimetics | Human Prostate Carcinoma (PC-3) | 10.2 | Wipf et al. |

| Marine Guanidine Alkaloids | Human Leukemia (HL-60) | 1.8 | Berlinck et al.[6] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard method for assessing the in vitro cytotoxicity of a novel compound like 2,3-Dichlorobenzamidyl Guanidine against a panel of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,3-Dichlorobenzamidyl Guanidine.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, PC-3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

2,3-Dichlorobenzamidyl Guanidine (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of 2,3-Dichlorobenzamidyl Guanidine in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Apoptosis Signaling Pathway

Caption: Intrinsic apoptosis pathway initiated by DNA damage.

Potential as an Antimicrobial Agent

The guanidine group is a key feature in many natural and synthetic antimicrobial compounds.[1][7] Their positively charged nature at physiological pH allows them to interact with and disrupt negatively charged bacterial cell membranes, leading to cell death.

Proposed Mechanism of Action: Membrane Disruption

Guanidinium (B1211019) compounds can act as membrane-active agents. They are thought to bind to phospholipids (B1166683) in the bacterial membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis. This mechanism is often broad-spectrum, affecting both Gram-positive and Gram-negative bacteria.

Illustrative Quantitative Data: Minimum Inhibitory Concentration (MIC) of Guanidine Derivatives

The following table shows the MIC values for representative guanidine compounds against common bacterial pathogens.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Alkyl-guanidine Oligomers | Staphylococcus aureus (MRSA) | 2 | Brunetti et al.[8] |

| Marine Guanidine Alkaloids | Escherichia coli | 8 | Collection of papers |

| Synthetic Biguanides | Pseudomonas aeruginosa | 4 | Collection of papers |

| Guanidine-functionalized Polymers | Acinetobacter baumannii | 16 | Collection of papers |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Objective: To determine the MIC of 2,3-Dichlorobenzamidyl Guanidine against a panel of bacteria.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

2,3-Dichlorobenzamidyl Guanidine (dissolved in DMSO)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of 2,3-Dichlorobenzamidyl Guanidine in CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization: Experimental Workflow for Antimicrobial Screening

Caption: Workflow for primary and secondary antimicrobial screening.

Potential in Neuroscience Research

Guanidine and its analogs have known effects on the nervous system. For instance, guanidine is used in the treatment of Lambert-Eaton myasthenic syndrome because it enhances the release of acetylcholine (B1216132) at the neuromuscular junction.[9][10] This is achieved by inhibiting presynaptic voltage-gated potassium (Kv) channels.[9][11]

Proposed Mechanism of Action: Ion Channel Modulation

The primary proposed mechanism for guanidinium compounds in the nervous system is the blockade of voltage-gated potassium channels.[9] By binding within the intracellular pore of these channels, they stabilize a closed state, prolonging the action potential duration and thereby increasing calcium influx and neurotransmitter release.

Illustrative Quantitative Data: Inhibition of Kv Channels by Guanidine Analogs

The following table presents data on the inhibition of Kv channels by simple guanidine compounds.

| Compound | Channel Type | IC50 (mM) | Experimental System |

| Guanidine | Shaker Kv Channel | ~50 | Xenopus Oocytes |

| Methylguanidine | Shaker Kv Channel | ~25 | Xenopus Oocytes |

| Dimethylguanidine | Shaker Kv Channel | ~10 | Xenopus Oocytes |

Data adapted from studies on Kv channel inhibition by guanidinium ions.[11]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol details a method to assess the effect of 2,3-Dichlorobenzamidyl Guanidine on ion channels expressed in Xenopus oocytes.

Objective: To characterize the inhibitory effect of 2,3-Dichlorobenzamidyl Guanidine on a specific voltage-gated potassium channel (e.g., Kv1.2).

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the Kv channel of interest

-

Two-electrode voltage clamp setup (amplifier, digitizer, electrodes)

-

Perfusion system

-

Recording solution (e.g., ND96)

-

2,3-Dichlorobenzamidyl Guanidine stock solution

Procedure:

-

Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Inject oocytes with cRNA encoding the desired Kv channel and incubate for 2-5 days to allow for channel expression.

-

Electrode Preparation: Pull microelectrodes from borosilicate glass and fill with 3 M KCl. Ensure electrode resistance is between 0.5-2 MΩ.

-

Recording: Place an oocyte in the recording chamber and impale it with the voltage and current electrodes. Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Data Acquisition (Control): Apply a series of depolarizing voltage steps to elicit ionic currents through the expressed channels. Record the currents under control conditions (perfusion with recording solution).

-

Compound Application: Perfuse the chamber with the recording solution containing a known concentration of 2,3-Dichlorobenzamidyl Guanidine.

-

Data Acquisition (Treatment): Once the effect has reached a steady state, record the currents again using the same voltage protocol.

-

Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of inhibition. Repeat for a range of concentrations to generate a dose-response curve and determine the IC50.

Visualization: Logic of Kv Channel Inhibition

Caption: Comparison of presynaptic events with and without Kv channel blockade.

References

- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Dichlorobenzamidyl Guanidines: A Technical Guide to Their Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium (B1211019) group, a ubiquitous structural motif in natural products and synthetic pharmaceuticals, has long captured the attention of medicinal chemists due to its unique physicochemical properties and diverse biological activities. Its ability to form strong, delocalized positive charges at physiological pH allows for critical interactions with biological targets. Within the vast landscape of guanidine-containing compounds, the N-acylguanidines, and specifically the dichlorobenzamidyl guanidines, have emerged as a class of molecules with significant therapeutic potential, particularly in the realm of neurological disorders. This technical guide provides an in-depth exploration of the discovery and history of dichlorobenzamidyl guanidines, detailing their synthesis, key experimental findings, and the evolution of their known biological activities.

Discovery and Early Research: An Obscure Beginning

The precise historical genesis of the simplest N-(2,6-dichlorobenzoyl)guanidine remains somewhat veiled in the annals of chemical literature. While the synthesis of various substituted guanidines dates back to the late 19th and early 20th centuries, the specific combination of a dichlorobenzoyl moiety with a guanidine (B92328) core does not have a clearly documented "discovery" moment in readily available academic sources. Early research into N-acylguanidines was often driven by the desire to create bioisosteres of guanidines with improved pharmacokinetic properties. The introduction of an acyl group was found to decrease the basicity of the guanidine moiety by several orders of magnitude, a modification that can enhance oral bioavailability and central nervous system penetration.

Patents from the latter half of the 20th century began to describe various benzoylguanidine derivatives for a range of therapeutic applications, including antiarrhythmic and antihypertensive agents. These early explorations laid the groundwork for the later investigation of more specifically substituted analogs, including those with halogenated benzoyl groups.

Core Structure and Rationale

The core structure of a dichlorobenzamidyl guanidine consists of a 2,6-dichlorobenzamide (B151250) group linked to a guanidine moiety. The rationale for this particular substitution pattern stems from established principles of medicinal chemistry. The dichloro-substitution on the phenyl ring significantly influences the electronic and lipophilic properties of the molecule, which can in turn affect its binding affinity to biological targets and its pharmacokinetic profile.

Synthesis and Methodologies

The synthesis of dichlorobenzamidyl guanidines typically falls under the broader category of N-acylguanidine synthesis. Several general strategies have been developed over the years, with the most relevant to this class being the reaction of an activated benzoic acid derivative with guanidine or the reaction of a benzamide (B126) with a guanidinylating agent.

A key breakthrough in the synthesis of a complex molecule containing the 2,6-dichlorobenzamidyl guanidine core was reported in the context of discovering α5β1 integrin inhibitors.[1][2] This work provides a modern and detailed experimental protocol that can be adapted for the synthesis of various dichlorobenzamidyl guanidine derivatives.

General Synthetic Pathways

Two primary retrosynthetic disconnections can be envisioned for the synthesis of N-(2,6-dichlorobenzoyl)guanidine:

-

Amide Bond Formation: Disconnection of the amide bond suggests a reaction between 2,6-dichlorobenzoic acid (or an activated derivative) and guanidine.

-

Guanidinylation: Disconnection of the C-N bond of the guanidine suggests the reaction of 2,6-dichlorobenzamide with a guanidinylating reagent.

The following diagram illustrates a common synthetic approach:

Caption: General synthetic workflow for dichlorobenzamidyl guanidine derivatives.

Detailed Experimental Protocol: Synthesis of a Dichlorobenzamidyl Guanidine Derivative

The following protocol is adapted from the synthesis of a complex α5β1 integrin inhibitor and illustrates the key steps involved.[1][2]

Step 1: Acylation of the Amine Precursor

-

To a solution of the amine precursor (e.g., a diaminopiperidine derivative) in an anhydrous solvent such as dichloromethane (B109758) (DCM) at 0 °C, add a base like triethylamine (B128534) (TEA).

-

Slowly add a solution of 2,6-dichlorobenzoyl chloride in DCM.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated to yield the amide intermediate.

Step 2: Guanidinylation

-

The amide intermediate is dissolved in a suitable solvent like dimethylformamide (DMF).

-

A guanidinylating reagent, such as N,N'-di-Boc-N''-triflylguanidine, is added to the solution.

-

The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

-

The product, a protected dichlorobenzamidyl guanidine derivative, is then isolated and purified, typically by column chromatography.

Step 3: Deprotection

-

The protecting groups (e.g., Boc groups) on the guanidine moiety are removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM.

-

After the reaction is complete, the solvent and excess acid are removed under reduced pressure.

-

The final dichlorobenzamidyl guanidine derivative is then purified by an appropriate method, such as recrystallization or preparative high-performance liquid chromatography (HPLC).

Pharmacological Activity and Mechanism of Action

While extensive quantitative data for simple dichlorobenzamidyl guanidines is not widely published, the broader class of N-acylguanidines and related guanidine derivatives has been primarily investigated for their effects on voltage-gated ion channels, particularly sodium channels.

Sodium Channel Blockade

Guanidinium ions are known to interact with and block the pores of voltage-gated sodium channels.[3] The addition of an acyl group, such as the dichlorobenzoyl moiety, modulates this activity. It is hypothesized that the benzoyl portion of the molecule interacts with hydrophobic residues within the channel pore, thereby influencing the potency and kinetics of the block. This mechanism is the basis for the anticonvulsant and antiarrhythmic properties observed in many guanidine derivatives.

The following diagram illustrates the proposed mechanism of sodium channel blockade:

References

An In-depth Technical Guide on the Safety and Handling of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂

Disclaimer: The compound "2,3-Dichlorobenzamidyl Guanidine-¹³C₂" is not found in publicly available chemical databases or literature. This guide is therefore based on the known hazards of its constituent chemical groups: a dichlorinated benzamide (B126) and a guanidine (B92328) moiety. A formal risk assessment should be conducted by qualified personnel before handling this substance.

Executive Summary

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂. Due to the absence of specific toxicological data, a precautionary approach is mandated. The primary hazards are anticipated to stem from the guanidine group, which is known to be caustic and irritating, and the dichlorobenzamide group, which may possess toxic properties common to chlorinated aromatic compounds.[1][2] The ¹³C₂ isotopic label does not confer radioactivity but indicates the compound is a valuable research material requiring careful handling to avoid loss.[3][4]

Chemical and Physical Properties (Predicted)

Quantitative data for this specific molecule is unavailable. The following table summarizes predicted properties based on its structural components.

| Property | Predicted Value/Information | Rationale/Source |

| Molecular Formula | C₈H₆Cl₂N₄O (unlabeled) | Based on chemical name |

| Appearance | White to off-white crystalline powder | Common for similar organic compounds[5] |

| Solubility | Likely soluble in water, polar organic solvents | Guanidine hydrochloride is very soluble in water[5] |

| Hygroscopicity | Expected to be hygroscopic | Guanidine and its salts are known to be hygroscopic[1][5] |

| Stability | Stable under normal conditions. May decompose upon heating. | General stability for benzamides and guanidines[6][7] |

| Reactivity | Incompatible with strong oxidizing agents. | Guanidine hydrochloride can react with strong oxidizing agents[5][6] |

Hazard Identification and Toxicology

A thorough toxicological investigation has not been performed on this compound.[8] The hazard profile is inferred from its functional groups.

Guanidine Moiety

Guanidine and its salts are significant irritants to the skin, eyes, and respiratory tract.[1][5][9] They can be harmful if swallowed, inhaled, or absorbed through the skin.[5] Guanidine's high basicity means it can cause desiccation or drying of tissues upon contact.[1] Prolonged or repeated exposure may cause damage to organs, including the nervous system and bone marrow.[5][6]

Dichlorobenzamide Moiety

Chlorinated aromatic compounds are a diverse class with a range of potential toxicities.[10][11] Some benzamide derivatives have been associated with nephrotoxicity, hepatotoxicity, and cardiotoxicity in animal models.[12] Dichlorinated aromatic compounds can be toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[2] When heated to decomposition, they can emit toxic fumes, including nitrogen oxides and hydrogen chloride gas.[13]

Isotopic Label

The ¹³C isotope is a stable, non-radioactive isotope of carbon.[14] It does not pose a radiological hazard. The primary considerations for isotopically labeled compounds are their high cost and the importance of preventing cross-contamination, especially with radioactive isotopes like ¹⁴C in a shared lab space.[3][15]

Handling and Personal Protective Equipment (PPE)

Due to the unknown toxicological profile, stringent safety measures are required.

Engineering Controls

-

Fume Hood: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.[9]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[16][17]

Personal Protective Equipment

-

Eye Protection: Wear chemical safety goggles or a face shield.[9]

-